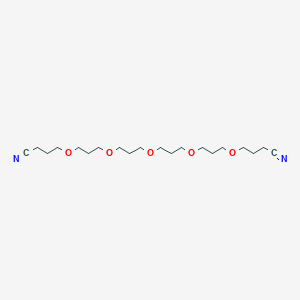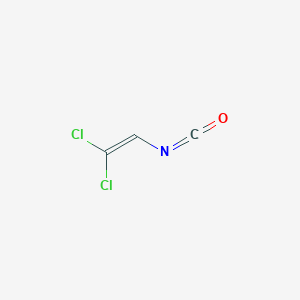
Ethene, 1,1-dichloro-2-isocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene, 1,1-dichloro-2-isocyanato- is an organic compound with the molecular formula C3HCl2NO It contains a vinyl group substituted with two chlorine atoms and an isocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene, 1,1-dichloro-2-isocyanato- can be synthesized through the reaction of 1,1-dichloroethylene with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ethene, 1,1-dichloro-2-isocyanato- involves large-scale reactors where 1,1-dichloroethylene and phosgene are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene, 1,1-dichloro-2-isocyanato- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Polymerization: Catalysts such as free radicals or transition metal complexes are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of Ethene, 1,1-dichloro-2-isocyanato-.
Addition Reactions: Products include addition compounds where the double bond is saturated.
Polymerization: Products include polymers with varying chain lengths and properties.
Applications De Recherche Scientifique
Ethene, 1,1-dichloro-2-isocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethene, 1,1-dichloro-2-isocyanato- involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene, 1,1-dichloro-: Similar structure but lacks the isocyanate group.
Ethene, 1,2-dichloro-: Different substitution pattern on the ethene backbone.
Ethane, 1,1-dichloro-: Saturated analog with different reactivity.
Uniqueness
Ethene, 1,1-dichloro-2-isocyanato- is unique due to the presence of both the isocyanate group and the vinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
56020-32-7 |
|---|---|
Formule moléculaire |
C3HCl2NO |
Poids moléculaire |
137.95 g/mol |
Nom IUPAC |
1,1-dichloro-2-isocyanatoethene |
InChI |
InChI=1S/C3HCl2NO/c4-3(5)1-6-2-7/h1H |
Clé InChI |
ZVBBOWINYIMCJV-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


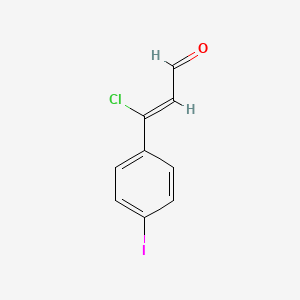
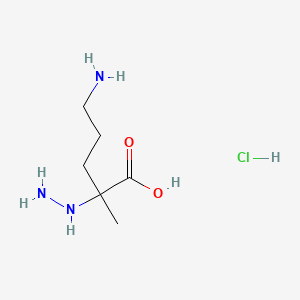
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
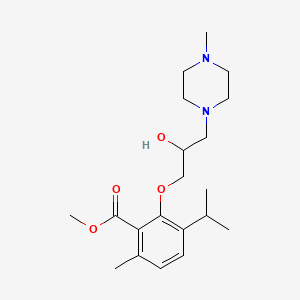

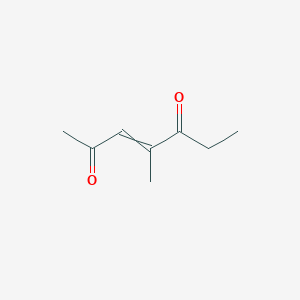
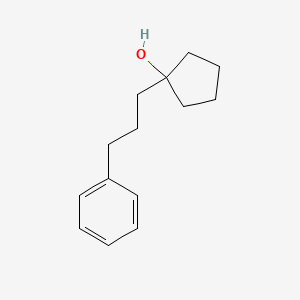
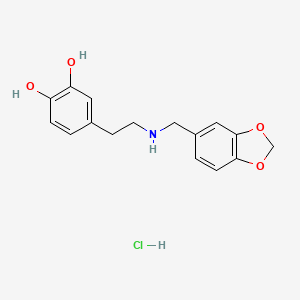
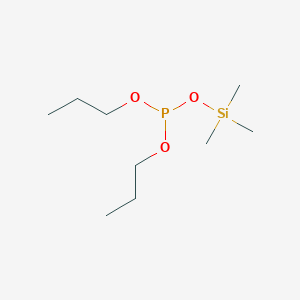
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
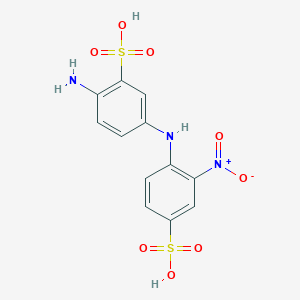
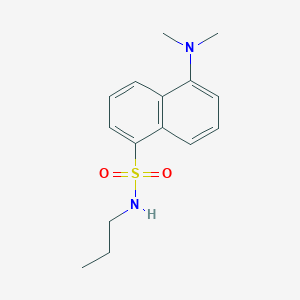
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
